molecular formula C21H21N3O4S B2870285 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 1007194-67-3

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Cat. No. B2870285
CAS RN: 1007194-67-3
M. Wt: 411.48
InChI Key: AIPWHTPKIHUETD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been studied for its antiproliferative effects against cancer cell lines. The structure of the compound allows it to interact with cellular components that can inhibit the proliferation of cancer cells, making it a candidate for further research in cancer treatment .

pH Sensing and Indicator

Research has indicated that derivatives of this compound exhibit potent pH indicator properties. This makes them suitable for use in biological and chemical assays where precise pH measurement is crucial. They can be used for fluorescence intensity-based and ratiometric pH sensing .

Calcium Channel Antagonism

Compounds with similar structures have been synthesized to act as calcium channel antagonists. These are important in the treatment of cardiovascular diseases, such as hypertension and angina pectoris. The compound’s ability to inhibit calcium influx can be harnessed to develop new medications .

Chemotherapy Adjunct

Derivatives of this compound have shown potential as an adjunct in chemotherapy. They may help ameliorate side effects such as intestinal mucositis, which is a common issue in cancer treatment, by suppressing oxidative stress and inflammatory markers .

EGFR and VEGFR-2 Inhibition

The compound has been evaluated for its ability to inhibit EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer. Its derivatives could serve as promising inhibitors in the treatment of this aggressive cancer subtype .

Organic Light-Emitting Diodes (OLEDs)

While not directly related to the exact compound, similar molecular structures have been used in the development of organic light-emitting diodes. These compounds can serve as emitters in OLEDs, which are used in display and lighting technologies .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14(28-17-6-4-3-5-7-17)21(25)22-20-18-12-29(26)13-19(18)23-24(20)15-8-10-16(27-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWHTPKIHUETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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